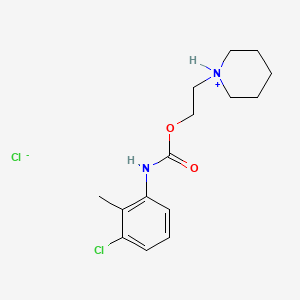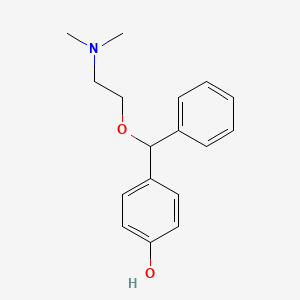
3,5-Bis(methylamino)-4-(2-(dimethylamino)ethyl)-1,2-dithiolium iodide hydriodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Bis(methylamino)-4-(2-(dimethylamino)ethyl)-1,2-dithiolium iodide hydriodide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple amino groups and a dithiolium core, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(methylamino)-4-(2-(dimethylamino)ethyl)-1,2-dithiolium iodide hydriodide typically involves multiple steps, starting with the preparation of the dithiolium core. This is followed by the introduction of methylamino and dimethylamino groups through nucleophilic substitution reactions. The final step involves the iodination to form the iodide hydriodide salt. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve high-quality products.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Bis(methylamino)-4-(2-(dimethylamino)ethyl)-1,2-dithiolium iodide hydriodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: Nucleophilic substitution reactions can replace the amino groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to a variety of functionalized derivatives.
Applications De Recherche Scientifique
3,5-Bis(methylamino)-4-(2-(dimethylamino)ethyl)-1,2-dithiolium iodide hydriodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein modifications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or reactivity.
Mécanisme D'action
The mechanism of action of 3,5-Bis(methylamino)-4-(2-(dimethylamino)ethyl)-1,2-dithiolium iodide hydriodide involves its interaction with molecular targets through its amino and dithiolium groups. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating enzyme activity and protein interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Bis(dimethylamino)methylphenol
- Pinacol boronic esters
- Phenylboronic pinacol esters
Uniqueness
Compared to similar compounds, 3,5-Bis(methylamino)-4-(2-(dimethylamino)ethyl)-1,2-dithiolium iodide hydriodide stands out due to its unique combination of amino and dithiolium groups. This structural uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
102107-40-4 |
|---|---|
Formule moléculaire |
C9H19I2N3S2 |
Poids moléculaire |
487.2 g/mol |
Nom IUPAC |
dimethyl-[2-[3-(methylamino)-5-methylazaniumylidenedithiol-4-yl]ethyl]azanium;diiodide |
InChI |
InChI=1S/C9H17N3S2.2HI/c1-10-8-7(5-6-12(3)4)9(11-2)14-13-8;;/h10H,5-6H2,1-4H3;2*1H |
Clé InChI |
WFYGFZIEOONKHN-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(C(=[NH+]C)SS1)CC[NH+](C)C.[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B13745448.png)













